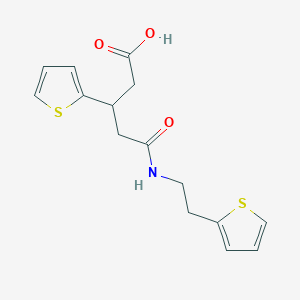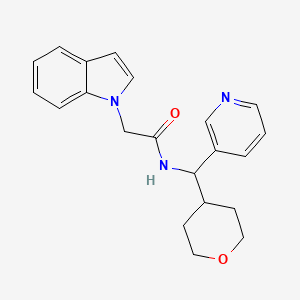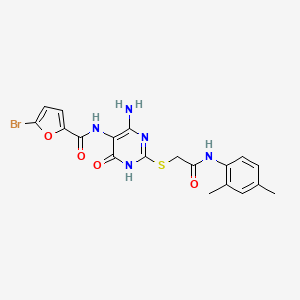![molecular formula C23H29ClN4O2S B2690106 N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride CAS No. 1215334-90-9](/img/structure/B2690106.png)
N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzothiazole, which is a type of heterocyclic compound. Benzothiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The compound contains a benzothiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It also has a piperazine ring and a methoxybenzamide group attached to it.Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including the compound , have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Properties
Thiazole derivatives have been associated with analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain management drugs.
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory properties . Inflammation is a complex and non-specific immune response by vascular tissue to stimuli like pathogens, toxins, irritants, pollutants, and damaged cells . Therefore, this compound could be used in the development of new anti-inflammatory drugs.
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents to combat various bacterial and viral infections.
Antifungal Activity
The compound has shown antifungal properties . This suggests potential applications in the treatment of fungal infections.
Antiviral Properties
Thiazole derivatives have been associated with antiviral properties . This suggests potential applications in the development of new antiviral drugs.
Diuretic Properties
Thiazole derivatives have been associated with diuretic properties . Diuretics help the body get rid of excess water and salt. They are often used to treat conditions like high blood pressure and heart failure.
Antitumor or Cytotoxic Properties
Thiazole derivatives have shown antitumor or cytotoxic properties . This suggests potential applications in the development of new cancer treatments.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . These activities suggest that the compound may interact with multiple targets.
Mode of Action
Benzothiazole derivatives have been reported to exhibit potent inhibitory activity against various enzymes and receptors . The compound’s interaction with its targets likely involves binding to the active site, leading to changes in the target’s function.
Biochemical Pathways
Given the wide range of biological activities associated with benzothiazole derivatives , it can be inferred that the compound may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Benzothiazole derivatives have been reported to exhibit a variety of biological activities , suggesting that the compound may induce a range of molecular and cellular effects.
properties
IUPAC Name |
N-[2-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-4-methoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S.ClH/c1-16-4-9-20-21(17(16)2)25-23(30-20)27-14-12-26(13-15-27)11-10-24-22(28)18-5-7-19(29-3)8-6-18;/h4-9H,10-15H2,1-3H3,(H,24,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWXHKPCYMZTRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690025.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxybenzamide hydrochloride](/img/structure/B2690026.png)

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2690029.png)



![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2690035.png)
![1-(2-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2690038.png)

![2-[(6-Methylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B2690041.png)
![N1-(2-chlorobenzyl)-N2-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2690042.png)
